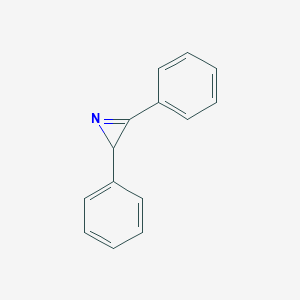
2,3-Diphenyl-2H-azirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-2H-azirine, also known as this compound, is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1 Reactivity and Mechanism
2,3-Diphenyl-2H-azirine is known for its ability to undergo ring-opening reactions, which can lead to the formation of useful intermediates in organic synthesis. The azirine ring can react with nucleophiles, leading to the generation of various substituted products. This property has been exploited for synthesizing complex organic molecules.
1.2 Case Studies
- Synthesis of Amines : A study demonstrated the use of this compound in the synthesis of amines through nucleophilic attack on the azirine ring. The resulting products were characterized using NMR and mass spectrometry, confirming their structures and yields .
- Formation of Heterocycles : Another research effort highlighted the utility of this compound in forming diverse heterocycles via cycloaddition reactions. The study reported high yields and selectivity for desired products, showcasing the compound's versatility .
Materials Science
2.1 Photochemical Properties
The photochemical behavior of this compound has been investigated for potential applications in materials science. Its ability to undergo photochemical transformations makes it suitable for developing light-responsive materials.
2.2 Case Studies
- Photoresponsive Polymers : Research indicated that incorporating this compound into polymer matrices can impart photoresponsive properties. When exposed to UV light, these polymers exhibited changes in physical properties, such as solubility and mechanical strength .
- Dyes and Sensors : The compound has also been explored as a dye in sensor applications due to its fluorescent properties. Studies have shown that films containing this compound can detect specific analytes through fluorescence quenching mechanisms .
Medicinal Chemistry
3.1 Anticancer Activity
Recent investigations have focused on the potential anticancer properties of this compound derivatives. The structural features of the azirine ring contribute to biological activity by interacting with cellular targets.
3.2 Case Studies
- Cell Line Studies : A study evaluated the cytotoxic effects of various derivatives of this compound against different cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications .
- Mechanistic Insights : Further research elucidated the mechanism of action for these compounds, revealing that they induce apoptosis in cancer cells through mitochondrial pathways .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Synthesis of amines | High yields confirmed via NMR and mass spectrometry |
| Formation of heterocycles | Selective cycloaddition reactions reported | |
| Materials Science | Photoresponsive polymers | Changes in solubility and mechanical strength upon UV exposure |
| Dyes and sensors | Fluorescent properties used for detecting analytes | |
| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects on cancer cell lines |
| Mechanistic studies | Induction of apoptosis through mitochondrial pathways |
化学反応の分析
Chemical Reactions of 2,3-Diphenyl-2H-Azirine
The chemical reactivity of this compound can be classified into several categories based on the types of reactions it undergoes:
Nucleophilic Addition
The azirine ring can react with nucleophiles, leading to various products. For example, when treated with organolithium reagents such as phenyl lithium or hexyl lithium, this compound can yield functionalized aziridines. A notable reaction involves the addition of phenyl lithium, which produces 2,2,3-triphenylaziridine in a yield of approximately 62% .
Thermal Rearrangement
Heating this compound under sealed conditions at high temperatures (e.g., 250 °C) results in thermal rearrangements that generate a variety of products. Major products include:
-
2-Phenylindole
-
2,3,4,5-Tetraphenylpyrrole
-
2,4,5-Triphenylimidazole
These reactions illustrate the potential for generating complex molecular architectures from simple starting materials through thermal processes .
Photocatalytic Reactions
The compound can also participate in photocatalytic reactions. For instance, visible-light-mediated [3+2] dipolar cycloaddition with nitroalkenes has been reported. This reaction proceeds through a radical mechanism involving the generation of azirinyl radical cations that subsequently react with nitroalkenes to form tetrasubstituted pyrroles .
Organometallic Reactions
Reactions involving transition metals have been explored extensively. For example, coupling reactions mediated by titanium(II) have shown that this compound can form diazatitanacyclohexenes through oxidative addition into the C–N bond of the azirine. These intermediates can further decompose or react to yield various nitrogen-containing compounds .
特性
CAS番号 |
16483-98-0 |
|---|---|
分子式 |
C14H11N |
分子量 |
193.24 g/mol |
IUPAC名 |
2,3-diphenyl-2H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13H |
InChIキー |
GSIWSQWJNJISAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=N2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2C(=N2)C3=CC=CC=C3 |
Key on ui other cas no. |
16483-98-0 |
同義語 |
2,3-Diphenyl-2H-azirine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















